2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one
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Overview
Description
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its significant antiviral properties, particularly against herpes viruses. It is structurally related to other antiviral agents such as acyclovir and ganciclovir, which are widely used in the treatment of viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with various biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes viruses. It has shown efficacy in inhibiting viral replication and reducing the severity of infections.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one involves its incorporation into the viral DNA during replication. This incorporation leads to the termination of the DNA chain, thereby inhibiting viral replication. The compound targets viral DNA polymerase, an enzyme essential for viral DNA synthesis .
Comparison with Similar Compounds
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one is structurally similar to other antiviral agents such as:
Acyclovir: A widely used antiviral drug for the treatment of herpes simplex virus infections.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Penciclovir: An antiviral drug used for the treatment of herpes simplex virus infections.
Uniqueness
What sets this compound apart from these similar compounds is its enhanced oral bioavailability and improved pharmacokinetic profile. This makes it a more convenient option for patients, as it can be administered orally with better absorption and efficacy .
Properties
Molecular Formula |
C16H23N5O4 |
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Molecular Weight |
349.38 g/mol |
IUPAC Name |
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one |
InChI |
InChI=1S/C16H23N5O4/c17-16-19-14-13(15(23)20-16)18-9-21(14)10-25-12(6-22)8-24-7-11-4-2-1-3-5-11/h1-5,9,12-14,16,19,22H,6-8,10,17H2,(H,20,23) |
InChI Key |
DAZXSXVVEARPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCN2C=NC3C2NC(NC3=O)N |
Origin of Product |
United States |
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